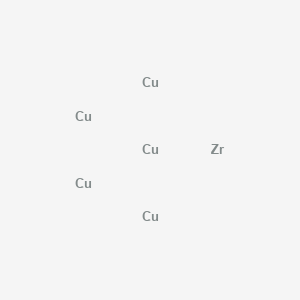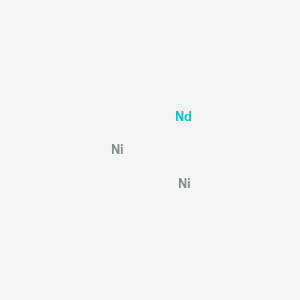
Neodymium--nickel (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium–nickel (1/2) is a compound formed by the combination of neodymium and nickel. Neodymium is a rare earth element known for its magnetic properties, while nickel is a transition metal with excellent corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neodymium–nickel (1/2) can be synthesized through various methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques. One common method involves mixing neodymium oxide and nickel oxide in stoichiometric ratios, followed by high-temperature calcination to form the desired compound. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C and a controlled atmosphere to prevent oxidation or reduction of the elements .
Industrial Production Methods
In industrial settings, neodymium–nickel (1/2) is often produced using high-temperature pyrometallurgical processes. These methods involve the reduction of neodymium and nickel oxides using reducing agents such as hydrogen or carbon monoxide. The resulting metallic neodymium and nickel are then alloyed together to form the compound. This process is highly efficient and allows for the large-scale production of neodymium–nickel (1/2) for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Neodymium–nickel (1/2) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both neodymium and nickel.
Common Reagents and Conditions
Oxidation: Neodymium–nickel (1/2) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures and results in the formation of neodymium and nickel oxides.
Reduction: The compound can be reduced using reducing agents like hydrogen or carbon monoxide. This reaction is often carried out at high temperatures to ensure complete reduction of the elements.
Substitution: Neodymium–nickel (1/2) can undergo substitution reactions with other metal ions, leading to the formation of mixed-metal compounds.
Major Products Formed
The major products formed from these reactions include neodymium oxide, nickel oxide, and various mixed-metal compounds. These products have distinct properties and are used in different applications, ranging from catalysis to magnetic materials .
Aplicaciones Científicas De Investigación
Neodymium–nickel (1/2) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: In biological research, neodymium–nickel (1/2) is used in the development of magnetic nanoparticles for targeted drug delivery and imaging applications.
Medicine: The compound is explored for its potential use in medical devices, such as implants and prosthetics.
Mecanismo De Acción
The mechanism of action of neodymium–nickel (1/2) is primarily based on its magnetic and catalytic properties. In catalytic applications, the compound facilitates chemical reactions by providing active sites for reactant molecules to interact. The presence of neodymium enhances the magnetic properties, allowing for the manipulation of the compound using external magnetic fields. This property is particularly useful in applications such as targeted drug delivery, where magnetic nanoparticles can be directed to specific sites within the body .
Comparación Con Compuestos Similares
Neodymium–nickel (1/2) can be compared with other similar compounds, such as neodymium–iron and neodymium–cobalt. While all these compounds exhibit magnetic properties, neodymium–nickel (1/2) is unique due to its combination of magnetic and catalytic properties. Neodymium–iron is primarily used in the production of high-strength magnets, while neodymium–cobalt is known for its high-temperature stability and resistance to demagnetization .
List of Similar Compounds
- Neodymium–iron
- Neodymium–cobalt
- Neodymium–manganese
- Neodymium–copper
Each of these compounds has distinct properties and applications, making them valuable in different scientific and industrial fields .
Propiedades
Número CAS |
12201-76-2 |
|---|---|
Fórmula molecular |
NdNi2 |
Peso molecular |
261.63 g/mol |
Nombre IUPAC |
neodymium;nickel |
InChI |
InChI=1S/Nd.2Ni |
Clave InChI |
ZPIYCWKUVQQKQI-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)

![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
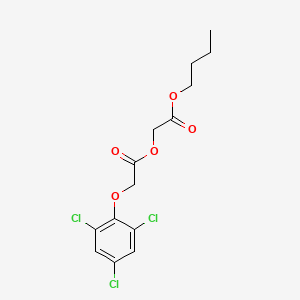
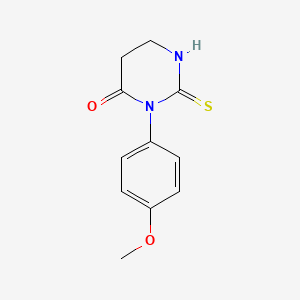
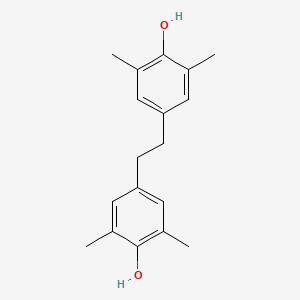
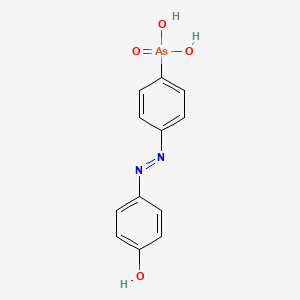

![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
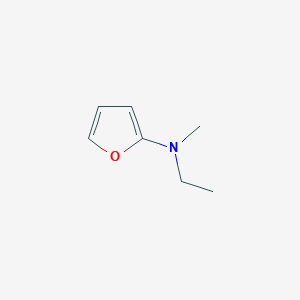

![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

